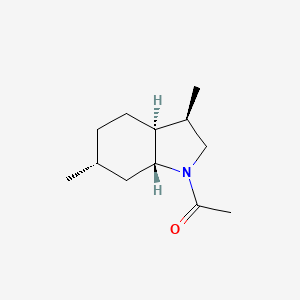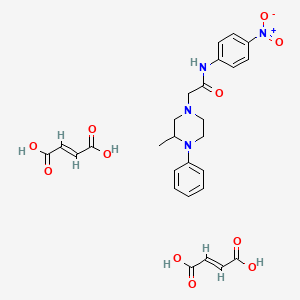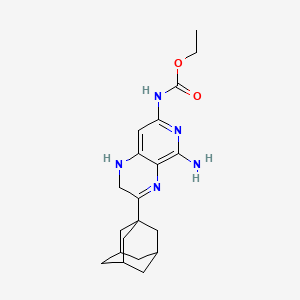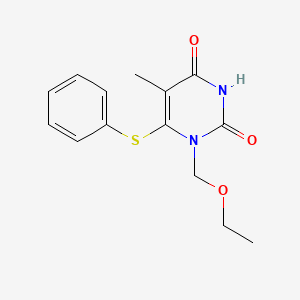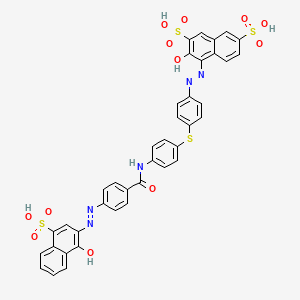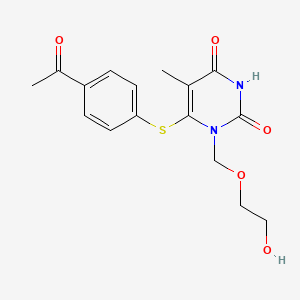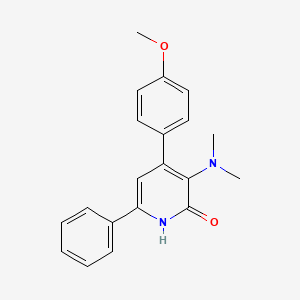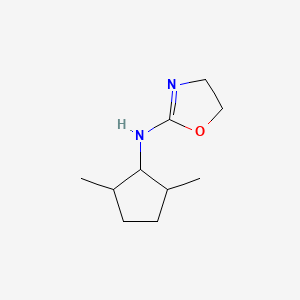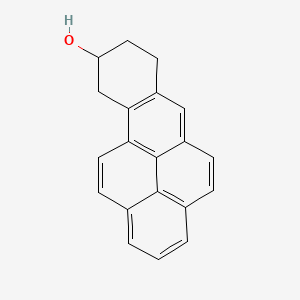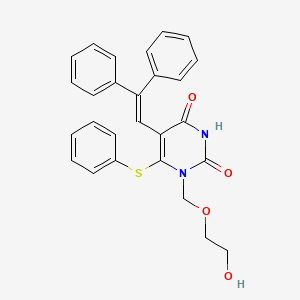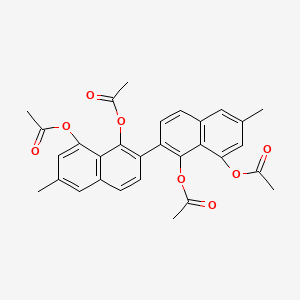
(2,2'-Binaphthalene)-1,1',8,8'-tetrol, 6,6'-dimethyl-, tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate: is a complex organic compound with a unique structure that includes multiple naphthalene rings and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate typically involves multiple steps, starting from simpler naphthalene derivatives. The process often includes:
Naphthalene Derivative Preparation: Initial steps involve the preparation of naphthalene derivatives with specific functional groups.
Coupling Reactions: These derivatives undergo coupling reactions to form the binaphthalene core.
Functional Group Modifications:
Acetylation: The final step involves acetylation to form the tetraacetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthalenes.
Scientific Research Applications
Chemistry
In chemistry, (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic reactions and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Gossypol: A yellow phenolic substance with a similar binaphthalene structure.
(2,2’-Binaphthalene)-5,5’,8,8’-tetrone, 1,1’-dihydroxy-6,6’-dimethyl-: Another binaphthalene derivative with different functional groups.
Uniqueness
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is unique due to its specific combination of hydroxyl, methyl, and acetyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
17734-91-7 |
|---|---|
Molecular Formula |
C30H26O8 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
[8-acetyloxy-7-(1,8-diacetyloxy-6-methylnaphthalen-2-yl)-3-methylnaphthalen-1-yl] acetate |
InChI |
InChI=1S/C30H26O8/c1-15-11-21-7-9-23(29(37-19(5)33)27(21)25(13-15)35-17(3)31)24-10-8-22-12-16(2)14-26(36-18(4)32)28(22)30(24)38-20(6)34/h7-14H,1-6H3 |
InChI Key |
ZIPSSPPALYZSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC(=O)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
